8,13(15)-Abietadienoic Acid 8,13(15)-Abietadienoic Acid
Brand Name: Vulcanchem
CAS No.: 19402-33-6
VCID: VC21115615
InChI: InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h17H,5-12H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1
SMILES: CC(=C1CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)O)C)C
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol

8,13(15)-Abietadienoic Acid

CAS No.: 19402-33-6

Cat. No.: VC21115615

Molecular Formula: C20H30O2

Molecular Weight: 302.5 g/mol

* For research use only. Not for human or veterinary use.

8,13(15)-Abietadienoic Acid - 19402-33-6

Specification

CAS No. 19402-33-6
Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
IUPAC Name (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Standard InChI InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h17H,5-12H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1
Standard InChI Key SYMPSTMTYSPKHY-MISYRCLQSA-N
Isomeric SMILES CC(=C1CCC2=C(C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C
SMILES CC(=C1CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)O)C)C
Canonical SMILES CC(=C1CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)O)C)C

Introduction

Chemical Properties and Structure

8,13(15)-Abietadienoic Acid is characterized by a specific molecular structure that contributes to its biological and chemical properties. Its chemical identity is well-established through various analytical methods.

Basic Identification

The compound has a defined chemical structure with specific identification parameters that distinguish it from related compounds.

PropertyValue
CAS Number19402-33-6
Molecular FormulaC20H30O2
Molecular Weight302.45 g/mol
IUPAC Name(1R,4aS,10aR)-1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethylidene)-1-phenanthrenecarboxylic acid
Synonyms8,13(15)-Abietadienoic Acid

The molecular structure features a tricyclic phenanthrene-based skeleton with a carboxylic acid group and specific double bond positioning at the 8,13(15) positions, which defines its classification within the abietadienoic acid family .

Structural Characteristics

The compound's structure includes several key features that contribute to its chemical behavior and biological activity:

  • A phenanthrene-based skeleton with a specific stereochemistry (1R,4aS,10aR)

  • A carboxylic acid functional group

  • Double bonds at positions 8 and 13(15)

  • Three stereogenic centers providing a defined three-dimensional structure

  • A hydrophobic core with a polar carboxylic acid terminus

This structural arrangement creates a molecule with both lipophilic and hydrophilic regions, potentially explaining its biological activity profile and interaction with cellular systems .

Biological Activities

Known Biological Properties

8,13(15)-Abietadienoic Acid exhibits multiple biological activities that make it a compound of interest for various applications.

Biological ActivityDescription
CytotoxicDemonstrates toxic effects on certain cell types, suggesting potential applications in cancer research
AntimycoticExhibits antifungal properties against various fungal species
AntiviralShows activity against specific viral pathogens

These biological properties position the compound as a potential lead for pharmaceutical development, particularly in the areas of antifungal and antiviral therapeutics .

Structure-Activity Relationships

The biological activities of 8,13(15)-Abietadienoic Acid are likely related to its unique structural features. The position of the double bonds at 8,13(15) appears to be crucial for its biological activity profile. Comparative analysis with related abietadienoic acids that have different double bond positions (such as 7,9(11) or 8,12) provides insights into how structural modifications affect biological properties .

Research on related compounds suggests that:

  • The position and number of double bonds significantly influence antimicrobial activity

  • The carboxylic acid group is essential for cytotoxic properties

  • The specific stereochemistry at positions 1R, 4aS, and 10aR contributes to receptor binding and biological effects

Synthesis and Isomerization

Acid-Catalyzed Isomerization

Research conducted by the USDA Forest Service provides valuable insights into the acid-catalyzed isomerization of abietadienoic acids, which is relevant to understanding the chemical behavior of 8,13(15)-Abietadienoic Acid.

When abietadienoic acid methyl esters are treated with p-toluene sulfonic acid (PTSA) in chloroform, they undergo isomerization to form various methyl abietadienoates. This process has been monitored using gas chromatography, revealing the formation of several isomeric compounds .

Table 1: Key Compounds Formed During Acid-Catalyzed Isomerization

CompoundApproximate Yield (% of monomers)Structural Feature
Methyl 13ß-abieta-7,9(11)-dien-18-oate10%Double bonds at positions 7,9(11)
Methyl 7,9(11)-abietadien-18-oate4%Double bonds at positions 7,9(11)
Methyl 8,12-abietadien-18-oate2%Double bonds at positions 8,12

This isomerization behavior demonstrates the potential for 8,13(15)-Abietadienoic Acid to transform into structurally related compounds under acidic conditions, which has implications for its stability, purification, and analytical detection .

Spectroscopic Characterization of Related Compounds

The spectroscopic data for related compounds provides insights into the structural characteristics of 8,13(15)-Abietadienoic Acid and its isomers. For instance, methyl 13ß-abieta-7,9(11)-dien-18-oate shows the following spectral properties:

  • UV absorption: 240.5 nm (ε = 18,300)

  • 1H NMR signals: 5.45 and 5.32 (2H, br m, C=CH), 3.62 (s, OMe), 1.24 and 0.96 (2 Me s), 0.891 and 0.877 (dd, 2 Me of isopropyl)

  • 13C NMR signals: 178.8, 146.3, 133.6, 120.0, 117.9, 51.8, 47.0, 43.9, 41.0, 37.2, 36.4, 36.1, 35.6, 32.4, 30.1, 25.7, 21.1, 19.8, 19.6, 18.3, and 17.1

  • MS fragments: m/z 316 (72), 301 (8), 273 (12), 256 (30), 241 (100), 213 (30), 201 (41), 185 (31), 157 (32), 131 (40)

These spectroscopic data facilitate the identification and characterization of 8,13(15)-Abietadienoic Acid and its structural isomers in complex mixtures.

Natural Occurrence

Abietadienoic acids, including 8,13(15)-Abietadienoic Acid, occur naturally in coniferous plants as components of resins. They are also found in tall oil, a byproduct of the kraft paper-making process. Research by Holmbom, cited in the USDA Forest Service paper, identified various abietadienoic acids in distillation fractions, particularly in tall oil rosin .

This natural occurrence provides potential sources for the isolation and purification of 8,13(15)-Abietadienoic Acid for research and commercial applications.

Related Compounds and Comparative Analysis

Structural Analogs

Several compounds structurally related to 8,13(15)-Abietadienoic Acid have been identified and studied, providing valuable comparative information:

Table 2: Structural Analogs of 8,13(15)-Abietadienoic Acid

CompoundDouble Bond PositionKey Structural Difference
Methyl abietate8,13(15)Methyl ester instead of free acid
Methyl 13ß-abieta-7,9(11)-dien-18-oate7,9(11)Different double bond position
Methyl 7,9(11)-abietadien-18-oate7,9(11)Different double bond position
Methyl 8,12-abietadien-18-oate8,12Different double bond position
PalustrateDifferent isomerDifferent stereochemistry
NeoabietateDifferent isomerDifferent stereochemistry

These structural analogs form part of the larger family of abietadienoic acids and related compounds, which differ primarily in the position of double bonds, stereochemistry, and functional group modifications .

Comparative Spectroscopic Properties

Comparative analysis of UV absorption properties provides insights into the electronic structure of these compounds:

  • Methyl 13ß-abieta-7,9(11)-dien-18-oate: 240.5 nm (ε = 18,300)

  • Methyl 7,9(11)-abietadien-18-oate: 243.5 nm (ε = 15,800)

  • Related 7,9(11) dienyl lanostane: 243 nm

  • Euphol triterpene systems: 240 nm

  • 7,9(11),15-pimaratrienoate: 240 nm

  • 7,9(11),15-isopimaradienoate: 241.5 nm

This spectroscopic comparison demonstrates how slight structural variations affect the electronic properties of these molecules, which may correlate with differences in their biological activities.

Isomerization Relationships

This isomerization behavior is crucial for understanding the chemical reactivity and stability of 8,13(15)-Abietadienoic Acid and has implications for its isolation, purification, and analysis.

Research Applications and Future Directions

Current Research Focus

The current research on 8,13(15)-Abietadienoic Acid focuses primarily on:

  • Biological activity profiling, particularly its cytotoxic, antimycotic, and antiviral properties

  • Chemical behavior, especially isomerization pathways and stability

  • Structure-activity relationships to understand the molecular basis of its biological effects

  • Potential pharmaceutical applications based on its bioactive properties

Future Research Directions

Several promising avenues for future research on 8,13(15)-Abietadienoic Acid include:

  • Detailed mechanistic studies to understand how it exerts its biological activities

  • Development of more efficient synthetic or isolation methods

  • Structure modification to enhance specific bioactivities

  • Investigation of potential synergistic effects with established antimicrobial or anticancer agents

  • Exploration of applications beyond pharmaceuticals, such as in agricultural or material sciences

The unique structural features and biological properties of 8,13(15)-Abietadienoic Acid make it a promising candidate for continued scientific investigation across multiple disciplines.

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